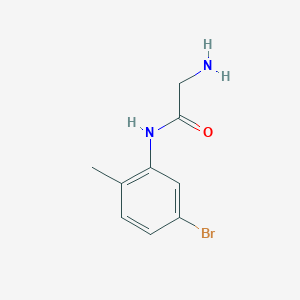![molecular formula C16H21NO9S B1518678 [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate](/img/structure/B1518678.png)
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate is a chemical compound known for its applications in glycoprotein synthesis and carbohydrate chemistry. It is a white solid with a pink tinge and is often used in biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The nitrile of the cyano methyl group can be converted to a methyl imidate group by treatment with sodium methoxide or hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, hydrochloric acid, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include methyl imidate derivatives and various substituted sugar derivatives, which can be further used in biochemical applications .
Wissenschaftliche Forschungsanwendungen
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex carbohydrates and glycoproteins.
Biology: Employed in studies of carbohydrate-protein interactions and cell signaling.
Medicine: Investigated for its potential in drug delivery systems and as a building block for therapeutic agents.
Wirkmechanismus
The mechanism of action of [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes involved in glycosylation processes. The compound can modify proteins by attaching sugar moieties, thereby influencing protein function and cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside: Used in carbohydrate chemistry and glycoprotein synthesis.
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose: Employed in the synthesis of glycosaminoglycans.
1,3,4,6-Tetra-O-acetyl-2-O-(trifluoromethanesulfonyl)-β-D-mannopyranose: Used in the synthesis of complex carbohydrates.
Uniqueness
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate is unique due to its cyano methyl group, which allows for specific modifications and applications in glycoprotein synthesis. This feature distinguishes it from other similar compounds that lack this functional group .
Eigenschaften
Molekularformel |
C16H21NO9S |
|---|---|
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H21NO9S/c1-8(18)22-7-12-13(23-9(2)19)14(24-10(3)20)15(25-11(4)21)16(26-12)27-6-5-17/h12-16H,6-7H2,1-4H3/t12-,13-,14+,15-,16+/m1/s1 |
InChI-Schlüssel |
ZNQCXCWNORCJGV-LJIZCISZSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B1518595.png)
![(Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B1518596.png)

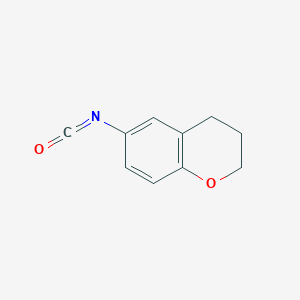

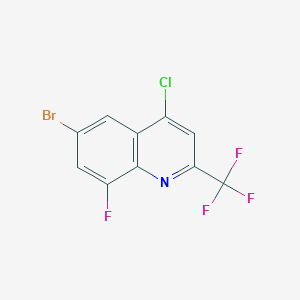
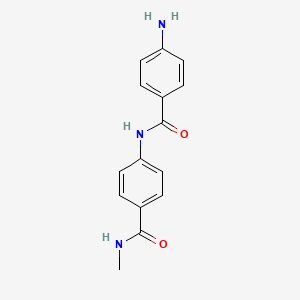
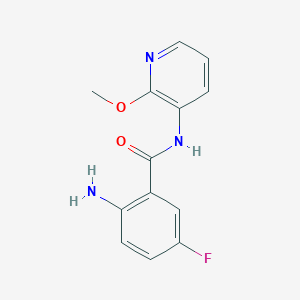
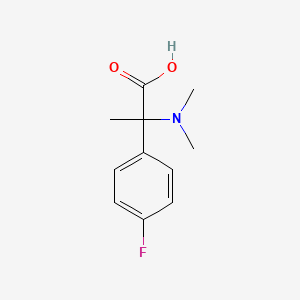

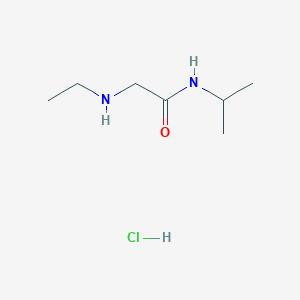
![2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1518611.png)

